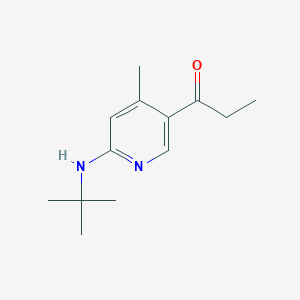

1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one

Description

1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one is a synthetic organic compound featuring a pyridine ring substituted with a tert-butylamino group at the 6-position and a methyl group at the 4-position, linked to a propan-1-one moiety. The tert-butylamino group is known to enhance metabolic stability, while the pyridine ring may influence electronic properties and binding interactions .

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-[6-(tert-butylamino)-4-methylpyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C13H20N2O/c1-6-11(16)10-8-14-12(7-9(10)2)15-13(3,4)5/h7-8H,6H2,1-5H3,(H,14,15) |

InChI Key |

FCJXKTNEHHILBF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1C)NC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpyridine and tert-butylamine.

Formation of Intermediate: The starting materials undergo a series of chemical reactions to form an intermediate compound. This may involve reactions such as alkylation or acylation.

Final Product Formation: The intermediate compound is then subjected to further reactions, such as reduction or substitution, to yield the final product, 1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Reactor Setup: Using large-scale reactors to carry out the chemical reactions.

Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:

Chemistry: The compound is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, such as dopamine and serotonin, by inhibiting their reuptake or enhancing their release. This can lead to increased levels of these neurotransmitters in the brain, resulting in stimulant effects.

Comparison with Similar Compounds

Structural Comparison

The compound shares key structural motifs with several pharmacologically active molecules:

Table 1: Structural Features of Comparable Compounds

Key Observations :

- Pyridine vs.

- Substituent Effects : The 4-methyl group on the pyridine (target compound) vs. the 3-chloro group on Bupropion’s phenyl ring could modulate electronic effects (e.g., electron-withdrawing vs. donating) and steric interactions with biological targets .

- Propanone vs. Ethanone: The longer propanone chain in the target compound may enhance hydrophobic interactions compared to ethanone derivatives .

Pharmacological and Functional Comparisons

Table 2: Inferred Pharmacological Profiles

Mechanistic Insights :

- The tert-butylamino group in Bupropion is critical for dopamine transporter (DAT) binding. The target compound’s pyridine ring may shift selectivity toward other monoamine transporters or receptors (e.g., serotonin or norepinephrine) .

- The BACE1 inhibitor’s quinoline moiety demonstrates how heterocyclic variations can redirect activity from CNS targets to enzymatic inhibition .

Physicochemical and Metabolic Properties

Table 3: Inferred Physicochemical and Metabolic Characteristics

Key Notes:

- The target compound’s tert-butylamino group may reduce oxidative metabolism, prolonging half-life compared to Bupropion .

Biological Activity

1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article provides a detailed overview of its biological properties, synthesis, and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of 1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one is C15H22N2O, with a molecular weight of 250.35 g/mol. The compound features a pyridine ring substituted with a tert-butylamino group and a propanone moiety, which contributes to its distinctive chemical behavior and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity , particularly as an enzyme inhibitor. It has been studied for its potential effects on various pathways related to cancer and metabolic disorders. The ability to modulate enzyme activity suggests that it may have therapeutic applications in treating diseases where these pathways are dysregulated.

1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one may interact with specific receptors or enzymes, influencing cellular processes. Key mechanisms include:

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in cancer progression and metabolic regulation.

- Receptor Modulation : Its structure allows interaction with various receptors, potentially affecting signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one:

- Cancer Research : In vitro assays demonstrated that the compound could inhibit the growth of specific cancer cell lines, suggesting its potential as an anticancer agent.

- Metabolic Disorders : Research indicated that it might influence metabolic pathways, which could be beneficial in conditions like diabetes or obesity.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(6-Methoxypyridin-3-yl)propan-1-one | Methoxy group instead of tert-butylamino | Different reactivity due to electron-donating methoxy group |

| 1-(5-Methylpyridin-3-yl)propan-1-one | Methyl substitution on pyridine ring | Potentially different biological activity due to structural variations |

| 1-(6-Aminopyridin-3-yl)propan-1-one | Amino group instead of tert-butylamino | May exhibit different pharmacological profiles |

The unique combination of functional groups in 1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Synthesis Pathways

The synthesis of 1-(6-(tert-Butylamino)-4-methylpyridin-3-yl)propan-1-one typically involves several steps, which may include:

- Formation of the pyridine ring.

- Introduction of the tert-butylamino group.

- Attachment of the propanone moiety.

These synthetic routes can vary based on desired yields and specific functionalization requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.